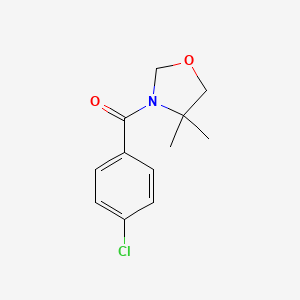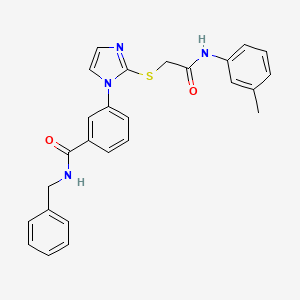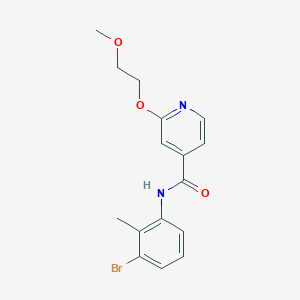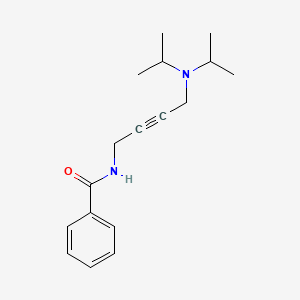
1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone, also known as DPPE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPPE is a member of the class of compounds known as diarylethanes, which have been found to exhibit a range of biological activities including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Aplicaciones Científicas De Investigación
Radical Scavenging Activity
Research has demonstrated the impact of donor and acceptor groups on the radical scavenging activity of phenolic compounds. A study by Al‐Sehemi & Irfan (2017) utilized density functional theory (DFT) to explore the ground state geometries and molecular properties of phenolic compounds, including their energy gap and radical scavenging activity, which could inform the antioxidant potential of related compounds including "1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone" (Al‐Sehemi & Irfan, 2017).
Molecular Pharmacology
The study of methyl-3,5-diiodo-4 (4'methoxyphenoxy) benzoate (DIME) and its analogs, including ethanone derivatives, has provided insights into their structural relationship with thyroid hormones and their effects on cellular mechanisms such as microtubule assembly and apoptosis. This research has implications for understanding the molecular pharmacology of similar compounds (Kun & Mendeleyev, 1998).
Heterocyclization and Synthetic Chemistry
The condensation of dihydroxyphenyl ethanone derivatives with N,N-dimethylformamide dimethyl acetal has been shown to lead to heterocyclization, resulting in the formation of various heterocyclic compounds including isoflavones and diarylisoxazoles. This demonstrates the compound's potential in synthetic organic chemistry for creating structurally diverse molecules (Moskvina, Shilin, & Khilya, 2015).
Electrochemical Behavior and Chemical Reactivity
The electrochemical behavior of similar compounds, particularly unsymmetrical dihydropyridines, has been explored to understand their reactivity in protic media. This research is critical for applications in electrochemistry and the development of electrochemical sensors or catalysts (David, Hurvois, Tallec, & Toupet, 1995).
Fluorescence and Optical Properties
The synthesis and optical properties of compounds containing dimethylamino groups have been studied for their solvatochromic properties, demonstrating their potential as probes for determining the critical micelle concentration of surfactants. This highlights the compound's relevance in materials science and analytical chemistry (Khan, Asiri, & Aqlan, 2016).
Propiedades
IUPAC Name |
1-[3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl]-2-(3-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-19(2)10-15-16(20)8-7-14(18(15)22)17(21)11-24-13-6-4-5-12(9-13)23-3/h4-9,20,22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCVIAJBIOEFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1O)C(=O)COC2=CC=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983816.png)

![3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983818.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B2983821.png)
![5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2983822.png)

![2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide](/img/structure/B2983828.png)

![1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2983831.png)

